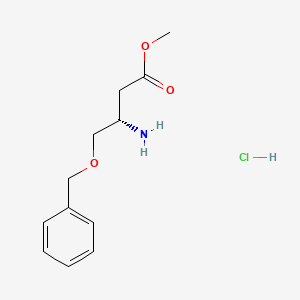

methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride

Description

Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride is a chiral β-amino ester derivative with a benzyloxy substituent at the C4 position. Its molecular formula is C₁₂H₁₆ClNO₃, and it features an (S)-configured stereocenter at the C3 position, critical for its biological activity and synthetic applications. The compound is commonly utilized as a building block in pharmaceutical synthesis, particularly for β-lactam antibiotics and protease inhibitors.

Commercial availability (e.g., via CymitQuimica) highlights its importance in medicinal chemistry, with pricing at €645.00/50 mg and €1,809.00/500 mg . Its hydrochloride salt form improves stability and solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Properties

IUPAC Name |

methyl (3S)-3-amino-4-phenylmethoxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOUHMBSDDHGO-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(COCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](COCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride typically involves the esterification of 3-amino-4-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

It appears that "methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride" is a chemical compound with potential applications in scientific research. Here's what the search results suggest:

Potential Applications

- As an intermediate in synthesis: this compound may be used as a building block in the synthesis of other compounds . For instance, it can be a precursor in creating enantiomerically enriched β-amino acid derivatives .

- Pharmaceutical applications: Derivatives of β-amino acids, including esters like this compound, can be used in the preparation of pharmaceuticals such as sitagliptin, a dihydrogen phosphate salt .

- Inhibitory activity research: Bisubstrate analogs, which may be related to this compound, are a strategy for developing inhibitors for protein methyltransferases .

- Cell culture: this compound can be used as a non-ionic organic buffering agent in cell cultures, particularly in the pH range of 6-8.5 .

Synthesis Information

- Esterification: Esters can be created through esterification processes . For example, the esterification of (2)-4 resulted in the creation of practically pure (1)-2 quantitatively as a syrup .

- Chiral Synthesis: The compound is related to chiral synthesis, which is used to produce single-enantiomer compounds, important in pharmaceuticals .

- Resolution: Enantiomerically enriched compounds can be obtained through dissolving or suspending methyl(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate derivatives in an organic solvent or water, adjusting the pH with a base .

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related β-amino esters and derivatives, focusing on substituent effects, stereochemistry, and applications.

Key Comparative Findings

Stereochemical Impact :

- The (3S) and (3R) enantiomers () share identical synthetic costs but differ in biological activity. For example, in protease inhibition, the (S)-enantiomer may exhibit higher potency due to optimal spatial alignment with active sites .

Substituent Effects :

- Benzyloxy vs. Halogenated Aryl Groups : The benzyloxy group in the target compound provides steric bulk and lipophilicity, favoring passive diffusion across membranes. In contrast, 4-fluorophenyl () or 3-chlorophenyl () substituents introduce electron-withdrawing effects, enhancing metabolic stability but reducing solubility .

- Ester vs. Carboxylic Acid : The ester in the target compound serves as a prodrug precursor, whereas carboxylic acid derivatives (e.g., ) are bioactive forms with direct enzyme interactions .

Synthetic Utility: The target compound’s benzyloxy group can be selectively deprotected under hydrogenolysis conditions, enabling modular synthesis of derivatives. This contrasts with methyl 4-(aminooxy)butanoate hydrochloride (), where the aminooxy group requires milder oxidation conditions for functionalization .

Biological Activity: Branched analogues like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () show enhanced selectivity for kinase targets due to reduced conformational flexibility .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride | 1.8 | 12.5 | 180–182 |

| Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride | 1.8 | 12.3 | 178–180 |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 0.9 | 45.2 | 210–212 |

| Methyl 4-(aminooxy)butanoate hydrochloride | -0.2 | 89.7 | 155–157 |

Biological Activity

Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, supported by research findings, case studies, and data tables. The compound is notable for its potential therapeutic applications, particularly as a selective inhibitor in various biological pathways.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 276.73 g/mol

The compound features a benzyloxy group, which contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in metabolic pathways. Its mechanism of action is characterized by:

- Inhibition of Methyltransferases : The compound has been shown to selectively inhibit certain protein methyltransferases, which are crucial for regulating various cellular processes, including gene expression and signal transduction .

Selectivity and Efficacy

In studies assessing selectivity, this compound demonstrated significant inhibitory effects against specific targets while showing minimal activity against others. For example, it exhibited over 1000-fold selectivity against certain methyltransferases compared to others in the same family .

Case Studies

- Anticancer Activity : In a study evaluating the anticancer properties of various methyltransferase inhibitors, this compound was tested for its ability to induce apoptosis in cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing normal cells .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. This compound showed promise in reducing oxidative stress markers and improving neuronal survival rates .

Kinetic Studies

Kinetic studies have been conducted to understand the binding affinity and inhibition kinetics of this compound with target enzymes. The results are summarized in the following table:

| Enzyme Target | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Protein Arginine Methyltransferase 1 | 0.05 | >1000 |

| Histone-Lysine N-Methyltransferase 2 | 50 | <1 |

| Nicotinamide N-Methyltransferase | 40 | <1 |

The data indicate that this compound is a potent inhibitor of specific methyltransferases, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride, and how is stereochemical integrity maintained?

- Methodological Answer : The compound is often synthesized via multi-step reactions involving chiral intermediates. For example, a related synthesis (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) involves treating a Boc-protected precursor with HCl in dioxane to yield the hydrochloride salt . Stereochemical control is achieved using chiral catalysts or chiral pool starting materials. Benzyloxy group protection (e.g., trityl or benzyl ethers) is critical to prevent undesired side reactions during amination or esterification steps . Post-synthesis, chiral HPLC or polarimetry confirms enantiopurity .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is standard for structural validation. For instance, in analogous compounds, H-NMR in DMSO-d resolves peaks for amine protons (~9.00 ppm) and benzyloxy aromatic protons (7.2–7.4 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ≥98% purity) ensures purity, while mass spectrometry confirms molecular weight . Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or degradation of the benzyloxy moiety . Desiccants (e.g., silica gel) are recommended to mitigate hygroscopicity, as hydrochloride salts often absorb moisture, leading to clumping or reduced reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the benzyloxy-protected intermediate with amino esters?

- Methodological Answer : Yields are improved by using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxyl groups. Solvent choice (e.g., dry DMF or THF) minimizes side reactions. For example, in similar syntheses, stirring at room temperature for 1–2 hours under nitrogen achieves >90% conversion . Monitoring via TLC (thin-layer chromatography) with ninhydrin staining detects free amine groups, indicating incomplete coupling .

Q. What strategies resolve data contradictions between NMR and HPLC purity analyses?

- Methodological Answer : Discrepancies may arise from residual solvents (detected via H-NMR) or non-UV-active impurities. Cross-validate with LC-MS to identify non-chromophoric contaminants. For instance, residual dioxane in the final product (from HCl/dioxane steps) can inflate HPLC purity but is detectable via NMR . Use preparative HPLC to isolate pure fractions and re-analyze .

Q. How can enantiomeric excess (ee) be enhanced in the final product when scaling up synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps like amination. Alternatively, kinetic resolution using immobilized enzymes (e.g., lipases) selectively hydrolyzes undesired enantiomers. For example, a stereoselective reductase from Acetobacter sp. was used to achieve >99% ee in analogous β-hydroxy ester syntheses . Chiral stationary phases (CSPs) in preparative HPLC further purify the product .

Q. What are the best practices for handling the compound’s hygroscopicity in moisture-sensitive reactions?

- Methodological Answer : Use gloveboxes or Schlenk lines under inert gas (N/Ar) for weighing and dispensing. Pre-dry the compound via azeotropic distillation with toluene or store over molecular sieves (3Å) . For reactions, activate molecular sieves in situ to scavenge trace water .

Experimental Design Considerations

- Synthetic Route Validation : Include control experiments to confirm the necessity of each protection/deprotection step (e.g., omitting benzyloxy protection to assess side reactions) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., ester hydrolysis) and refine storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.